2-Chloro-1-isocyanato-4-methylbenzene
Description
Properties
IUPAC Name |
2-chloro-1-isocyanato-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-6-2-3-8(10-5-11)7(9)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCZOTVTRWNPAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193392 | |
| Record name | 3-Chloro-4-isocyanatotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40398-00-3 | |
| Record name | 2-Chloro-1-isocyanato-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40398-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-isocyanatotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040398003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-4-isocyanatotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4-isocyanatotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.898 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-Chloro-4-isocyanatotoluene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U65T5SBV9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Starting Material
- 2-Chloro-4-methylaniline (also known as 2-chloro-4-methylphenylamine) is the principal precursor.
- This compound can be obtained through selective chlorination of 4-methylaniline or nitration/chlorination sequences followed by reduction.
Preparation Methods of this compound
Phosgenation of 2-Chloro-4-methylaniline
The classical and most widely used method for synthesizing aromatic isocyanates is the reaction of the corresponding aniline with phosgene (COCl2). This method proceeds as follows:
- The aniline is reacted with phosgene in an inert solvent such as toluene or chlorinated solvents under controlled temperature.
- The reaction forms an intermediate carbamoyl chloride, which rearranges to form the isocyanate.
- The process requires careful control of temperature (usually 0–50 °C) to avoid side reactions and decomposition.
- Excess phosgene is typically removed by purging or neutralization.
- High selectivity and yield.
- Well-established industrial process.
- Phosgene is highly toxic and hazardous, requiring stringent safety measures.
- Generation of hydrochloric acid as a byproduct necessitates corrosion-resistant equipment.
Alternative Phosgene-Free Routes
Due to the hazards associated with phosgene, alternative methods have been developed:
- Triphosgene as a phosgene substitute: A solid reagent that releases phosgene in situ under milder conditions.
- Curtius rearrangement: Conversion of acyl azides derived from 2-chloro-4-methylbenzoic acid to isocyanates upon heating.
- Use of carbamates or urea derivatives: Thermal or catalytic decomposition to yield isocyanates.
While these methods are less common industrially for this specific compound, they provide safer and more environmentally friendly alternatives.
Chlorination and Nitration Precursor Preparation
Before isocyanate synthesis, the precursor 2-chloro-4-methylaniline can be prepared through selective chlorination of 4-methylaniline or nitration followed by reduction and chlorination. For example:
- Ring chlorination of 4-nitrotoluene using elemental chlorine in the presence of Friedel-Crafts catalysts (e.g., iron(III) chloride) and sulfur-containing co-catalysts enhances selectivity for the 2-chloro substitution.
- The nitro group is then reduced to the amine, providing 2-chloro-4-methylaniline ready for phosgenation.
Reaction Conditions and Catalysts
Research Findings and Industrial Insights
- The chlorination of 4-nitrotoluene to yield 2-chloro-4-nitrotoluene (a precursor to 2-chloro-4-methylaniline) proceeds with high selectivity using elemental chlorine, Friedel-Crafts catalysts, and sulfur-containing co-catalysts at 80–100 °C.
- The subsequent reduction of the nitro group to an amine is typically carried out using catalytic hydrogenation or chemical reduction methods.
- Phosgenation of 2-chloro-4-methylaniline to this compound is a well-documented process, with industrial protocols emphasizing safety and environmental controls due to the hazardous nature of phosgene.
- Alternative methods such as Curtius rearrangement have been reported in literature but are less common for large-scale production.
- The final product is purified by distillation or crystallization depending on its physical properties (boiling point ~231–232 °C, melting point ~26–30 °C).
Summary Table of Preparation Methods
Chemical Reactions Analysis
2-Chloro-1-isocyanato-4-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as alcohols, amines, and water to form corresponding ureas, carbamates, and amides.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents and conditions used in these reactions include:
Alcohols and Amines: React with the isocyanate group to form carbamates and ureas.
Acids and Bases: Catalyze the reactions and help in the formation of desired products.
Major products formed from these reactions include substituted ureas, carbamates, and amides, which have various applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
Organic Synthesis
2-Chloro-1-isocyanato-4-methylbenzene serves as a crucial building block in organic synthesis. Its isocyanate group allows for nucleophilic substitution reactions, leading to the formation of ureas, carbamates, and amides. These derivatives are essential in the development of more complex molecules used in pharmaceuticals and agrochemicals.
Pharmaceutical Intermediates
In medicinal chemistry, this compound is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. The ability to modify biomolecules using isocyanates makes it significant for creating targeted drug compounds that can interact with specific biological pathways .
Polymer Production
The compound's reactivity also finds applications in the production of polymers, coatings, and adhesives. The isocyanate group can react with polyols to form polyurethane materials, which are widely used for their durability and flexibility in various industrial applications .
Biological Applications
In biological research, this compound can be employed for modifying proteins or other biomolecules. This modification can enhance the study of protein interactions and functions, contributing to advancements in biochemistry and molecular biology .
Environmental Considerations
While this compound has many beneficial applications, it is essential to consider its potential health effects. Isocyanates are known to cause skin irritation and respiratory issues upon exposure; thus, safety measures must be implemented during handling and application .
Case Study 1: Synthesis of Ureas
In a study focusing on the synthesis of substituted ureas from various nucleophiles reacting with this compound, researchers demonstrated that varying the nucleophile could yield different urea derivatives with distinct biological activities. This research highlighted the versatility of the compound in generating biologically relevant molecules .
Case Study 2: Polymer Development
Another case study examined the use of this compound in developing polyurethane coatings with enhanced properties such as improved resistance to chemicals and weathering. The study showed that incorporating this compound into polymer formulations significantly improved performance metrics compared to traditional formulations .
Mechanism of Action
The mechanism by which 2-Chloro-1-isocyanato-4-methylbenzene exerts its effects involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates . The molecular targets and pathways involved include:
Nucleophilic Addition: The isocyanate group reacts with nucleophiles to form addition products.
Electrophilic Substitution: The aromatic ring undergoes substitution reactions, leading to the formation of various substituted products.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features | Applications |
|---|---|---|---|---|---|
| This compound | 40398-00-3 | C₈H₆ClNO | 167.59 | -Cl (2), -CH₃ (4), -NCO (1) | Polyurethane intermediates |
| 2-Chloro-4-[(3-chloro-4-isocyanatophenyl)methyl]-1-isocyanatobenzene | 20513-43-3 | C₁₅H₈Cl₂N₂O₂ | 319.14 | Dichloro, bis-isocyanate, methylene bridge | Crosslinking agent in polymers |
| 1-Chloro-2-isothiocyanato-4-methoxybenzene | 82401-36-3 | C₈H₆ClNOS | 199.66 | -OCH₃ (4), -NCS (2) | Pharmaceutical research |
| 2-Chloro-1-iodo-4-isocyanatobenzene | 1261790-72-0 | C₇H₃ClINO | 279.46 | -I (1), -NCO (4) | Halogenated intermediate synthesis |
| 4-Chloro-2-fluoro-1-isocyanatobenzene | 247092-09-7 | C₇H₃ClFNO | 177.56 | -F (2), -Cl (4) | Medicinal chemistry |
| 2-Fluoro-4-isocyanato-1-methylbenzene | 102561-42-2 | C₈H₆FNO | 151.14 | -F (2), -CH₃ (4) | Pharmaceutical intermediates |
| 2-Chloro-4-isocyanato-1-(trifluoromethyl)benzene | N/A | C₈H₃ClF₃NO | 229.56 | -CF₃ (1), -Cl (2) | High-performance material synthesis |
Key Findings:
Electronic and Steric Effects :
- Fluorine Substituents (e.g., 4-Chloro-2-fluoro-1-isocyanatobenzene): Increase electronegativity, enhancing electrophilic reactivity at the isocyanate group. This makes fluorinated analogs suitable for targeted drug synthesis .
- Trifluoromethyl Groups (e.g., 2-Chloro-4-isocyanato-1-(trifluoromethyl)benzene): Introduce strong electron-withdrawing effects, improving thermal stability and resistance to hydrolysis .
Functional Group Variations :
- Isothiocyanate vs. Isocyanate : 1-Chloro-2-isothiocyanato-4-methoxybenzene replaces -NCO with -NCS, reducing reactivity toward nucleophiles but increasing affinity for metal ions in coordination chemistry .
- Dimeric Structures : The bis-isocyanate compound (CAS 20513-43-3) serves as a crosslinker in polyurethane foams due to its dual reactive sites .
Hazard Profiles: While this compound poses significant toxicity risks (H334: respiratory sensitization), fluorinated analogs like 2-Fluoro-4-isocyanato-1-methylbenzene exhibit milder ecological toxicity profiles, as noted in Pharos assessments .
Applications :
- Pharmaceuticals : Fluorinated and methoxy-substituted derivatives (e.g., 4-Chloro-2-fluoro-1-isocyanatobenzene) are prioritized in drug discovery for their bioavailability and metabolic stability .
- Materials Science : Halogenated compounds (e.g., 2-Chloro-1-iodo-4-isocyanatobenzene) are used in flame-retardant polymers due to iodine’s radical-scavenging properties .
Biological Activity
2-Chloro-1-isocyanato-4-methylbenzene, also known as p-tolyl isocyanate, is an organic compound with significant biological activity. Its molecular formula is C₈H₆ClNO, and it possesses a unique structure that allows it to interact with various biological systems. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, effects on human health, and potential applications in pharmaceuticals and agrochemicals.
- Molecular Weight : 167.59 g/mol
- Boiling Point : 70-72 °C at 10 mmHg
- Density : 1.056 g/mL at 25 °C
- Solubility : 7.5 g/L at 20 °C in water
The biological activity of this compound can be attributed to its isocyanate functional group, which is known for its reactivity with nucleophiles such as amino acids and proteins. This reactivity can lead to the formation of stable adducts that may alter protein function.
Biochemical Interactions
- Protein Binding : The compound reacts with human serum albumin, forming antigenic structures that can trigger immune responses in sensitized individuals .
- Cellular Effects : It has been shown to influence cell signaling pathways and gene expression, potentially leading to changes in cellular metabolism and proliferation.
- Toxicological Implications : Exposure to isocyanates, including this compound, has been linked to respiratory irritation and sensitization, emphasizing the need for careful handling in industrial applications .
Biological Activity Data
The following table summarizes key studies and findings related to the biological activity of this compound:
Case Studies
Several case studies highlight the implications of exposure to this compound:
- Occupational Exposure : Workers in industries utilizing isocyanates have reported increased incidences of asthma and allergic reactions. Monitoring studies have shown elevated IgE levels against modified proteins due to exposure .
- Pharmaceutical Applications : Research indicates that derivatives of this compound are being explored for their potential as intermediates in the synthesis of pharmaceuticals, particularly in developing compounds with targeted biological activities.
- Environmental Impact : Studies have assessed the environmental persistence of isocyanates and their potential effects on non-target organisms, indicating a need for regulatory measures in chemical manufacturing processes .
Q & A
Q. What are the recommended synthetic routes for 2-chloro-1-isocyanato-4-methylbenzene, and how can reaction conditions be optimized?
The compound can be synthesized via isocyanate functionalization of a chlorinated aromatic precursor. A common approach involves the reaction of 2-chloro-4-methylaniline with phosgene or a safer alternative like triphosgene under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Optimization parameters include temperature (typically 0–5°C to minimize side reactions), stoichiometric ratios, and catalyst use (e.g., triethylamine for acid scavenging). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product from intermediates like urea derivatives .
Q. How should researchers characterize this compound to confirm structural integrity?
A multi-technique approach is recommended:
- NMR Spectroscopy : H and C NMR can confirm the aromatic substitution pattern and isocyanate group presence. The absence of amine proton signals (δ ~5 ppm) indicates complete conversion from the aniline precursor.
- IR Spectroscopy : A sharp peak near 2250–2275 cm confirms the -NCO stretch.
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H] at m/z 183.0084 (calculated for CHClNO). Cross-referencing with databases like PubChem or ECHA ensures accuracy .
Q. What safety protocols are essential for handling this compound in the lab?
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a vapor respirator if local exhaust systems are unavailable .
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks from isocyanate vapors.
- Spill Management : Neutralize spills with dry sand or vermiculite; avoid water to prevent toxic gas release (e.g., HCl or CO) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electrophilicity of the isocyanate group. Parameters like Fukui indices or Molecular Electrostatic Potential (MEP) surfaces identify reactive sites. For example, the -NCO group's carbon is highly electrophilic (charge ~+0.45), favoring nucleophilic attack by amines or alcohols. Solvent effects (e.g., toluene vs. DMF) can be simulated using the Polarizable Continuum Model (PCM) .
Q. What experimental strategies address discrepancies in reported stability data for aromatic isocyanates?
Contradictions in thermal stability (e.g., decomposition temperatures ranging from 80–120°C) may arise from impurities or moisture content. Researchers should:
Q. How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?
The chloro substituent at position 2 acts as an electron-withdrawing group, directing electrophilic substitution to the para position. In Suzuki-Miyaura couplings, steric hindrance from the methyl group at position 4 may limit access to bulky boronic acids. Controlled experiments with substituent-varied aryl halides (e.g., 2-bromo vs. 2-chloro analogs) can isolate steric vs. electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
